molecular formula C23H25N2NaO5S B14461997 Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate CAS No. 71873-46-6

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate

Cat. No.: B14461997
CAS No.: 71873-46-6
M. Wt: 464.5 g/mol
InChI Key: KSPFXLNLBJZQAH-UHFFFAOYSA-M
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Description

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate is a complex organic compound with the molecular formula C23H25N2NaO5S It is known for its unique structure, which includes an anthracene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of anthracene derivatives with sulfonating agents to introduce the sulfonate group, followed by amination and further functionalization to introduce the trimethylcyclohexyl group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carbonyl groups, resulting in the formation of reduced anthracene derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used as a fluorescent marker in biological assays due to its unique optical properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological molecules.

    Industry: It may be used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,2,4-trimethylcyclohexyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

CAS No.

71873-46-6

Molecular Formula

C23H25N2NaO5S

Molecular Weight

464.5 g/mol

IUPAC Name

sodium;1-amino-9,10-dioxo-4-[(2,2,4-trimethylcyclohexyl)amino]anthracene-2-sulfonate

InChI

InChI=1S/C23H26N2O5S.Na/c1-12-8-9-17(23(2,3)11-12)25-15-10-16(31(28,29)30)20(24)19-18(15)21(26)13-6-4-5-7-14(13)22(19)27;/h4-7,10,12,17,25H,8-9,11,24H2,1-3H3,(H,28,29,30);/q;+1/p-1

InChI Key

KSPFXLNLBJZQAH-UHFFFAOYSA-M

Canonical SMILES

CC1CCC(C(C1)(C)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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